Bienvenue dans la boutique en ligne BenchChem!

(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

Purity Analysis Procurement Specifications HPLC

(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone (CAS 1521197-86-3) is a synthetic organic small molecule (C19H30N4O2, MW 346.47 g/mol) featuring an ethoxy-substituted aniline linked via a methanone bridge to a 4-(4-methylpiperazin-1-yl)piperidine moiety. It is typically supplied as a white-to-off-white solid with a catalogued purity of ≥98% , and is primarily utilized as an intermediate or building block in medicinal chemistry for synthesizing kinase inhibitor candidates.

Molecular Formula C19H30N4O2
Molecular Weight 346.5 g/mol
Cat. No. B8091045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone
Molecular FormulaC19H30N4O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)N
InChIInChI=1S/C19H30N4O2/c1-3-25-18-14-15(4-5-17(18)20)19(24)23-8-6-16(7-9-23)22-12-10-21(2)11-13-22/h4-5,14,16H,3,6-13,20H2,1-2H3
InChIKeyUTLNLZLOPMMHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Baseline Profile of (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone (CAS 1521197-86-3)


(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone (CAS 1521197-86-3) is a synthetic organic small molecule (C19H30N4O2, MW 346.47 g/mol) featuring an ethoxy-substituted aniline linked via a methanone bridge to a 4-(4-methylpiperazin-1-yl)piperidine moiety . It is typically supplied as a white-to-off-white solid with a catalogued purity of ≥98% , and is primarily utilized as an intermediate or building block in medicinal chemistry for synthesizing kinase inhibitor candidates [1].

The Risk of Substituting Close Analogs of (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone in Structure-Activity Relationship (SAR) Studies


Subtle modifications to the phenyl ring substitution in this piperidine-piperazine methanone series can drastically alter physicochemical properties and biological outcomes, making direct analog substitution risky. For instance, replacing the 3-ethoxy group with a 3-methoxy group, as seen in (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone (MW 332.4 g/mol), introduces significant changes in lipophilicity and molecular weight . Such alterations are known to affect inhibitory potency against key targets like ERK5, where the ethoxy-substituted core is critical, and impact downstream processes like cellular permeability and metabolic stability in kinase inhibitor programs [1].

Quantitative Benchmarks for Selection: (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone vs. Closest Analogs


Procurement-Grade Purity Assessment: 3-Ethoxy Compound vs. 3-Methoxy Analog Baseline

The target compound is consistently supplied at a higher specification than its closest 3-methoxy analog, which is critical for minimizing purification overhead in synthesis. While (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone is available at a documented minimum purity of 98% (HPLC) from major chemical vendors , the direct comparator (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone has a commonly catalogued lower baseline specification of 95%+ from bulk suppliers .

Purity Analysis Procurement Specifications HPLC

Lipophilicity Comparison (clogP): Implications for ERK5 Inhibitor Blood-Brain Barrier Permeability

The introduction of an ethoxy group at the 3-position provides a measurable and potentially critical advantage in lipophilicity over the corresponding methoxy analog, a parameter that is crucial for optimizing CNS exposure profiles. (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone has a reported computed LogP of 1.5195 and 5 hydrogen bond acceptors . This positions it closer to the optimal lipophilicity range (LogP 1-3) often sought for blood-brain barrier (BBB) penetration in neurodegenerative disease targets, such as ERK5, compared to the unsubstituted or the methoxy analog [1].

Lipophilicity logP Medicinal Chemistry CNS Drug Design ERK5

Molecular Weight Advantage in Fragment-Based Drug Discovery (FBDD) vs. Fully Elaborated ERK5 Inhibitors

As a core scaffold with a molecular weight of 346.47 g/mol, this compound provides a significant ligand efficiency (LE) advantage over clinical or late-stage preclinical ERK5 inhibitors that contain this core. For example, AX-15836 (ERK5 IC50 = 8 nM) has a molecular weight of 648.78 g/mol and XMD17-109 (ERK5 IC50 = 162 nM) has a molecular weight of 638.8 g/mol [1][2]. The target compound represents a fragment-like starting point with better LE, making it a strategic choice for iterative parallel synthesis of focused libraries, where a lower starting MW allows for controlled addition of functional groups.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight ERK5

Precision Application Scenarios for (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone Based on Comparative Evidence


High-Fidelity ERK5-Targeted Library Synthesis for CNS Penetration

Medicinal chemistry teams aiming to build focused kinase inhibitor libraries can utilize this compound as a validated starting scaffold for generating analogs that maintain CNS-permeable property space. Its calculated logP of 1.52 and a molecular weight of 346.47 g/mol position it favorably for CNS targets like ERK5, especially when compared to its methoxy analog, which would shift to lower lipophilicity . This is directly supported by its role as the core scaffold in the potent, selective ERK5 inhibitor AX-15836 (IC50 = 8 nM), which requires more extensive synthetic modification to achieve this level of potency .

Cost-Efficient Process Chemistry Route Scouting

When scaling up a synthetic route, the documented higher commercial purity (≥98% vs. 95%+) of this ethoxy compound compared to the methoxy analog translates into significant cost and time savings . This allows process chemists to bypass initial purification steps, reduce solvent waste, and achieve more consistent reaction yields in the first step of a convergent synthesis, directly impacting the overall cost of goods (COGs).

Fragment Elaboration for Novel IP Generation in Oncology

For industrial drug discovery groups seeking to patent novel chemical entities, this compound provides a significant ligand efficiency advantage over fully elaborated, but already patented, ERK5 inhibitors like XMD17-109 (MW 638.8) . Beginning with a fragment-sized core allows for entirely new vectors of chemical expansion, enabling the generation of novel intellectual property while building upon a validated kinase-binding pharmacophore.

Quote Request

Request a Quote for (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.